N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Discovery, History, and Application in Cellular Signaling
N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Discovery, History, and Application in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide that has become an invaluable tool in the study of sphingolipid-mediated signaling pathways. Its ability to mimic the actions of endogenous ceramides has allowed researchers to elucidate the intricate roles of these bioactive lipids in a multitude of cellular processes, most notably apoptosis. This technical guide provides a comprehensive overview of the discovery and history of C6 ceramide, detailed experimental protocols for its use, quantitative data on its biological effects, and a depiction of its key signaling pathways.
Discovery and History
The study of sphingolipids, a class of complex lipids, dates back to the 19th century. However, the understanding of their role as signaling molecules is a more recent development. The synthesis of short-chain, cell-permeable ceramide analogs was a critical step in enabling researchers to investigate the intracellular functions of ceramides, which are inherently hydrophobic and difficult to deliver to cells.
While the precise first synthesis of N-Hexanoyl-L-erythro-sphingosine is not definitively documented in a single seminal paper, the groundwork for the synthesis of short-chain ceramides was laid in the mid-20th century. A pivotal publication by Gaver and Sweeley in 1966 detailed the synthesis of N-acetylsphingosine and its dihydro analog, providing a methodological foundation for the creation of various N-acyl sphingosine derivatives. The introduction of these synthetic ceramides, particularly the short-chain variants like C6 ceramide, in the late 1980s and early 1990s revolutionized the field of sphingolipid research. These analogs allowed for the direct application of ceramides to cultured cells, bypassing the complexities of stimulating endogenous ceramide production. This led to a rapid expansion in the understanding of ceramide's role as a second messenger in signaling cascades, particularly in the induction of apoptosis.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-Hexanoyl-L-erythro-sphingosine is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 397.6 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Solubility | Soluble in DMSO, ethanol, and methanol | Cayman Chemical |
| CAS Number | 124753-97-5 | --INVALID-LINK-- |
Biological Activity and Quantitative Data
N-Hexanoyl-L-erythro-sphingosine is widely recognized for its potent pro-apoptotic effects in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C6 ceramide in different cell lines, demonstrating its cytotoxic efficacy.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| C6 | Glioma | 24 | 4.33 ± 1.04 |
| MCF-7 | Breast Adenocarcinoma | Not Specified | >100 |
| HTB-26 | Breast Cancer | Not Specified | 10-50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10-50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 |
| 4T1 | Breast Cancer | Not Specified | Not Specified |
| HN9.10e | Embryonic Hippocampal Cells | 24 | ~13 (induces viability increase) |
Signaling Pathways
N-Hexanoyl-L-erythro-sphingosine exerts its biological effects by modulating several key signaling pathways, primarily those involved in apoptosis. The two major pathways activated by C6 ceramide are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
C6 Ceramide-Induced Apoptotic Signaling
The following diagram illustrates the central role of C6 ceramide in initiating a cascade of events leading to programmed cell death.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed to assess the biological effects of N-Hexanoyl-L-erythro-sphingosine.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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N-Hexanoyl-L-erythro-sphingosine (C6 ceramide)
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add 100 µL of the C6 ceramide solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI)
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Annexin V Binding Buffer
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Treatment: Treat cells with C6 ceramide as described in the MTT assay protocol.
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Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
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Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)
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Microplate reader
Procedure:
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Cell Lysate Preparation: Treat cells with C6 ceramide, harvest, and lyse them according to the kit manufacturer's instructions.
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Protein Quantification: Determine the protein concentration of each cell lysate.
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Assay Reaction: In a 96-well plate, add a specified amount of protein lysate to each well. Add reaction buffer containing DTT.
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Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for 1-2 hours.
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Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
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Data Analysis: Calculate the caspase-3 activity based on the absorbance values, normalized to the protein concentration.
Western Blot Analysis of JNK Phosphorylation
This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.
Materials:
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Primary antibodies (anti-phospho-JNK, anti-total-JNK)
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HRP-conjugated secondary antibody
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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TBST (Tris-Buffered Saline with Tween 20)
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ECL (Enhanced Chemiluminescence) detection reagents
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Imaging system
Procedure:
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Cell Treatment and Lysis: Treat cells with C6 ceramide for various time points, then lyse the cells in ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.
Conclusion
N-Hexanoyl-L-erythro-sphingosine has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling. Its cell-permeable nature has facilitated a wealth of research, particularly in the field of apoptosis, and continues to be instrumental in the development of novel therapeutic strategies targeting sphingolipid metabolic pathways. This technical guide provides a foundational understanding of C6 ceramide, from its historical context to its practical application in the laboratory, empowering researchers to effectively utilize this important molecule in their scientific endeavors.
